molecular formula C3H3IN2 B494253 3-Iodo-1H-pyrazole CAS No. 4522-35-4

3-Iodo-1H-pyrazole

Cat. No.: B494253
CAS No.: 4522-35-4
M. Wt: 193.97g/mol
InChI Key: RUKDVLFJSMVBLV-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine atom at the third position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Scientific Research Applications

3-Iodo-1H-pyrazole has a wide range of applications in scientific research:

Safety and Hazards

3-Iodo-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection when handling this compound .

Future Directions

The future directions of 3-Iodo-1H-pyrazole are not detailed in the retrieved papers .

Preparation Methods

The synthesis of 3-Iodo-1H-pyrazole typically involves the iodination of pyrazole derivatives. One common method includes the reaction of pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Major products formed from these reactions depend on the reagents and conditions used. For example, substitution with an alkyl group can yield alkylated pyrazoles, while cyclization can produce fused ring systems.

Comparison with Similar Compounds

3-Iodo-1H-pyrazole can be compared with other pyrazole derivatives such as 3-Bromo-1H-pyrazole and 3-Chloro-1H-pyrazole. While these compounds share a similar core structure, the halogen atom’s nature (iodine, bromine, chlorine) significantly influences their reactivity and applications. This compound is unique due to the larger atomic size and higher reactivity of the iodine atom, making it more suitable for specific synthetic applications .

Similar Compounds

  • 3-Bromo-1H-pyrazole
  • 3-Chloro-1H-pyrazole
  • 3-Fluoro-1H-pyrazole

These compounds are structurally similar but differ in their chemical properties and reactivity due to the different halogen atoms attached to the pyrazole ring.

Properties

IUPAC Name

5-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKDVLFJSMVBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963354
Record name 3-Iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4522-35-4, 1007351-17-8
Record name 3-Iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Iodo-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-iodo-1H-pyrazole considered a useful building block in organic synthesis?

A: this compound serves as a versatile scaffold for elaborating diverse pyrazole derivatives. Its significance stems from the reactivity of the iodine atom, which readily participates in various cross-coupling reactions. These reactions, like the Sonogashira [], Suzuki-Miyaura [], and Negishi [] couplings, allow for the introduction of a wide range of substituents at the 3-position of the pyrazole ring.

Q2: What are some examples of reactions where this compound has been successfully employed as a starting material?

A: Researchers have successfully utilized this compound in several reactions. For instance, it undergoes Sonogashira cross-coupling with phenylacetylene to yield substituted 1-(1-ethoxyethyl)-3- phenylethynyl-1H-pyrazole derivatives []. It also serves as a crucial starting point for synthesizing 1,3,4,5-tetraaryl-substituted pyrazoles through a sequence involving SNAr reaction, Suzuki-Miyaura coupling, and Pd-catalyzed direct arylations []. Furthermore, Negishi cross-coupling between 3-ethoxy-4-iodo-1H-pyrazole and benzylzinc halides produces 4-benzyl-3-ethoxy-1H-pyrazole derivatives [].

Q3: What are the advantages of using a sequential synthetic approach with this compound as demonstrated in the synthesis of tetraaryl-substituted pyrazoles?

A: The sequential approach utilizing this compound provides a streamlined and efficient route for synthesizing complex pyrazoles []. This method bypasses the need for protecting groups or introducing specific activating/directing groups, simplifying the synthesis and enhancing overall efficiency. Additionally, this approach allows for the incorporation of four different aryl groups onto the pyrazole core, increasing the potential structural diversity achievable.

Q4: How does the presence of an ethoxy group at the 3-position of the pyrazole ring influence its reactivity in Negishi cross-coupling reactions?

A: The study investigating Negishi reactions specifically employed 3-ethoxy-4-iodo-1H-pyrazole []. While the paper doesn't delve into the direct impact of the ethoxy group, it highlights successful coupling with various benzylzinc halides under optimized conditions. This suggests the ethoxy group doesn't hinder the desired reactivity at the 4-position and potentially offers avenues for further derivatization after the coupling step.

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